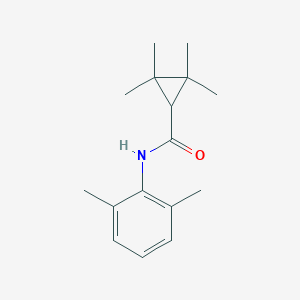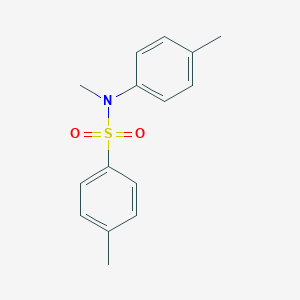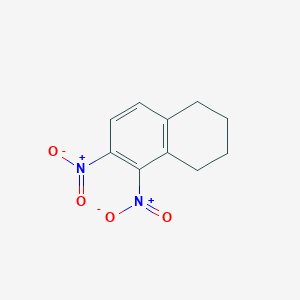
6-Nitro-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-4-quinolinecarboxylate is a chemical compound that has been widely used in scientific research applications due to its unique properties. It is a derivative of quinoline and has been studied extensively for its potential use in various fields of research.
Mecanismo De Acción
The mechanism of action of 6-Nitro-4-quinolinecarboxylate is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been suggested that it inhibits the growth of bacteria by interfering with bacterial DNA synthesis. Additionally, it has been suggested that it has neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
6-Nitro-4-quinolinecarboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce bacterial growth, and have neuroprotective properties. Additionally, it has been found to have antioxidant properties, which may help to reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Nitro-4-quinolinecarboxylate in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it is readily available and relatively inexpensive. However, one limitation of using 6-Nitro-4-quinolinecarboxylate in lab experiments is that it may have toxic effects on cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 6-Nitro-4-quinolinecarboxylate in scientific research. One direction is to further study its potential use in cancer research and to develop more effective cancer treatments. Another direction is to study its potential use in the treatment of bacterial infections and to develop new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of 6-Nitro-4-quinolinecarboxylate and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 6-Nitro-4-quinolinecarboxylate involves the reaction of 6-nitroquinoline-4-carboxylic acid with thionyl chloride, followed by the reaction with dimethylformamide dimethyl acetal. The resulting product is then treated with sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
6-Nitro-4-quinolinecarboxylate has been extensively used in scientific research due to its unique properties. It has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of bacterial infections, as it has been found to have antibacterial properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.
Propiedades
Nombre del producto |
6-Nitro-4-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C10H5N2O4- |
Peso molecular |
217.16 g/mol |
Nombre IUPAC |
6-nitroquinoline-4-carboxylate |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-3-4-11-9-2-1-6(12(15)16)5-8(7)9/h1-5H,(H,13,14)/p-1 |
Clave InChI |
VORLKHCMDHXIQH-UHFFFAOYSA-M |
SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)[O-] |
SMILES canónico |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)









